molecular formula C7H16Cl2N2OS B7970718 1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride hydrate

1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride hydrate

Cat. No. B7970718
M. Wt: 247.19 g/mol
InChI Key: ZXBHRVYXXACJHY-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride hydrate is a chemical compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 . The empirical formula for this compound is C7H14Cl2N2S .


Molecular Structure Analysis

The molecular weight of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride hydrate is 229.17 . The SMILES string representation of this compound is NCCC(S1)=NC©=C1C.[H]Cl.[H]Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride hydrate include its molecular weight of 229.17 and its SMILES string representation NCCC(S1)=NC©=C1C.[H]Cl.[H]Cl .

Scientific Research Applications

Future Directions

Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, future research may focus on the synthesis and development of new thiazole-based compounds with potent biological activities .

properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH.H2O/c1-4(8)7-9-5(2)6(3)10-7;;;/h4H,8H2,1-3H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBHRVYXXACJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)N)C.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride hydrate

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